molecular formula C9H10O2 B12874561 (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol

(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol

Cat. No.: B12874561
M. Wt: 150.17 g/mol
InChI Key: GVZFPWCBUWAGHL-VJSCVCEBSA-N
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Description

(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is an organic compound with a unique structure that includes a dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol typically involves the reduction of specific precursors using borane or various borane complexes . The reaction conditions often require low temperatures to ensure the selective reduction of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Further reduction can alter the compound’s structure and properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex furan derivative, while substitution could introduce new functional groups that enhance the compound’s utility in different applications .

Scientific Research Applications

(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-1benzothieno[3,2-e][1,4]diazepin-5-one
  • (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid

Uniqueness

(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is unique due to its specific dihydroisobenzofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(3R)-3-methyl-1,3-dihydro-2-benzofuran-1-ol

InChI

InChI=1S/C9H10O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,9-10H,1H3/t6-,9?/m1/s1

InChI Key

GVZFPWCBUWAGHL-VJSCVCEBSA-N

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2C(O1)O

Canonical SMILES

CC1C2=CC=CC=C2C(O1)O

Origin of Product

United States

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